4-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
Preparation Methods
Industrial Production:: Industrial production methods for this compound may involve modifications of existing synthetic routes or novel approaches. For detailed information, further research would be necessary.
Chemical Reactions Analysis
Types of Reactions:: The compound may undergo various reactions, including:
Oxidation: Oxidative processes that modify the sulfur or nitrogen atoms.
Reduction: Reduction of functional groups.
Substitution: Substitution reactions at the benzyl or thieno rings.
Common Reagents and Conditions:: Specific reagents and conditions would depend on the desired reaction. Common reagents might include:
Hydrogen peroxide (H2O2): for oxidation.
Hydride reducing agents: for reduction.
Halogenating agents: for substitution.
Major Products:: The major products formed during these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: It might exhibit biological activity, making it relevant for drug discovery.
Medicine: Potential therapeutic applications, although further studies are needed.
Industry: It could be used in materials science or as a precursor for other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains to be fully elucidated. Researchers would need to investigate its interactions with molecular targets and pathways.
Comparison with Similar Compounds
While specific similar compounds are not mentioned in the search results, a thorough literature review would reveal related structures and highlight the uniqueness of 4-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine.
Remember that further research and consultation of scientific literature are essential for a comprehensive understanding of this compound
Properties
CAS No. |
6177-73-7 |
---|---|
Molecular Formula |
C17H16N2S2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
12-[(4-methylphenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C17H16N2S2/c1-11-5-7-12(8-6-11)9-20-16-15-13-3-2-4-14(13)21-17(15)19-10-18-16/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
NMMLPCJIFZNZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2C4=C(S3)CCC4 |
Origin of Product |
United States |
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